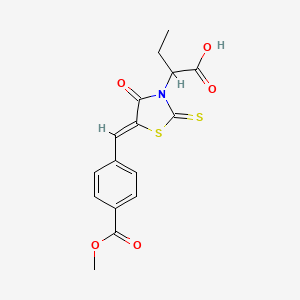

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C16H15NO5S2 and its molecular weight is 365.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various pharmacological activities. Its structure can be broken down as follows:

- Thiazolidinone Backbone : Contributes to the biological activity.

- Methoxycarbonyl Group : Enhances solubility and bioavailability.

- Benzylidene Moiety : Imparts additional reactivity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A series of studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, often exceeding the efficacy of traditional antibiotics such as ampicillin.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Enterococcus faecalis | 0.020 | 0.040 |

| Pseudomonas aeruginosa | 0.025 | 0.050 |

These results suggest that the compound could be a promising candidate for treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.020 | 0.040 |

| Aspergillus fumigatus | 0.030 | 0.060 |

| Trichophyton mentagrophytes | 0.015 | 0.030 |

The antifungal activity was particularly notable against Candida albicans, suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of Cell Wall Synthesis : The compound acts on bacterial cell wall formation, particularly in Gram-positive bacteria.

- Disruption of Membrane Integrity : It may compromise the integrity of fungal cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways crucial for microbial survival .

Case Studies

Several studies have evaluated the biological activity of similar thiazolidinone derivatives, providing insights into structure-activity relationships:

- Study on Thiazolidinone Derivatives : A study found that modifications at the C-5 position significantly enhanced antimicrobial activity, with specific substitutions leading to improved potency against resistant strains .

- Evaluation of Anti-inflammatory Effects : Other derivatives showed promising anti-inflammatory effects by reducing cytokine release, indicating potential therapeutic applications beyond antimicrobial activity .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by the presence of multiple functional groups, including a methoxycarbonyl group and a benzylidene linkage. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazolidine Ring : Cyclization of thiourea derivatives with halogenated carbonyl compounds.

- Benzylidene Formation : Condensation with benzaldehyde.

- Esterification : Reaction with appropriate carboxylic acids to yield the final product.

These synthetic methods require precise control over reaction conditions to ensure high yields and purity of the product.

Antimicrobial Properties

Research indicates that (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial activity. A study evaluating various thiazolidinone derivatives reported that compounds similar to this one demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Key findings include:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential use as an effective antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. For instance, a related compound, leukadherin 1, has shown efficacy in reducing leukocyte recruitment during acute peritonitis in animal models . This highlights the potential of thiazolidinone derivatives in managing inflammatory conditions.

Therapeutic Applications

The structural complexity of this compound allows it to interact with various biological targets, making it a promising candidate for several therapeutic applications:

- Antimicrobial Treatments : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The compound's potential to modulate inflammatory responses could lead to new treatments for diseases such as arthritis or inflammatory bowel disease.

- Cancer Therapy : Some thiazolidinone derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinone derivatives similar to this compound:

- A study published in Molecules demonstrated that thiazolidinone compounds exhibited significant antibacterial activity exceeding that of standard antibiotics like ampicillin .

- Another research article highlighted the anti-inflammatory effects of related compounds in mouse models, showing reduced neointimal thickening following vascular injury .

Propriétés

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S2/c1-3-11(14(19)20)17-13(18)12(24-16(17)23)8-9-4-6-10(7-5-9)15(21)22-2/h4-8,11H,3H2,1-2H3,(H,19,20)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPYGAUIUXUGK-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.